Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate
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Overview
Description
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a chemical compound with the molecular formula C15H22N2O4S It is known for its unique structure, which includes a thiazole ring and a malonate ester group
Mechanism of Action
Target of Action
The primary target of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is the enolate ion . The enolate ion is a nucleophile that can react with alkyl halides .
Mode of Action
This compound, which is a malonic ester, can be transformed into its enolate ion using sodium ethoxide as a base . This enolate ion can then be alkylated in the alpha position through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
Biochemical Pathways
The alkylation of enolate ions is a key step in the malonic ester synthesis . This process provides a route to a wide variety of carboxylic acids and methyl ketones .
Result of Action
The result of the action of this compound is the formation of a new C-C bond . This leads to the production of α-substituted malonic esters .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the base used to form the enolate ion and the alkyl halide used for alkylation can affect the compound’s action . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves the reaction of diethyl malonate with 4-(tert-butyl)-2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the aminothiazole derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield a chain-extended carboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Substituted Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Scientific Research Applications
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester that also forms enolate ions and undergoes similar reactions.
Ethyl Acetoacetate: Another ester that can form enolate ions and is used in similar synthetic applications.
Uniqueness
Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate is unique due to the presence of the thiazole ring, which imparts additional reactivity and potential biological activity compared to simpler malonate esters .
Properties
IUPAC Name |
diethyl 2-[[(4-tert-butyl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-6-20-12(18)10(13(19)21-7-2)8-16-14-17-11(9-22-14)15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDCBPRKLRIOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C(C)(C)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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